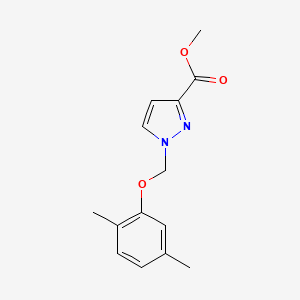
3-(3-メトキシフェニル)-1-フェニル-1H-ピラゾール-4-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methoxyphenyl group at position 3 and a phenyl group at position 1 of the pyrazole ring, with a carboxylic acid group at position 4
科学的研究の応用
3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting inflammatory and pain pathways.
Materials Science:
Biological Studies: It can be employed in studies investigating the biological activity of pyrazole derivatives, including their anti-inflammatory, analgesic, and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone or β-ketoester. For instance, the reaction of phenylhydrazine with 3-methoxyacetophenone can yield the desired pyrazole ring.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products:
Oxidation: Formation of 3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
作用機序
The mechanism of action of 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For instance, in medicinal chemistry, pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX), which play a role in inflammation and pain. The compound may also interact with other proteins and receptors involved in cellular signaling pathways.
類似化合物との比較
- 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
- 3-(3-Hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
- 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid
Comparison:
- Structural Differences: The position and nature of substituents on the aromatic rings can significantly influence the chemical and biological properties of these compounds.
- Unique Features: 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is unique due to the specific arrangement of the methoxy and carboxylic acid groups, which may confer distinct reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
3-(3-methoxyphenyl)-1-phenylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-14-9-5-6-12(10-14)16-15(17(20)21)11-19(18-16)13-7-3-2-4-8-13/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDUFBFUQOJLGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-[4-(1-Hydroxypropan-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2545132.png)


![3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2545136.png)
![ETHYL 4-(2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B2545137.png)
![N-(3-hydroxy-4,4-dimethylpentyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2545138.png)


![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-chlorobenzamide](/img/structure/B2545143.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide](/img/structure/B2545145.png)
![Dimethyl({[5-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)amine](/img/structure/B2545149.png)


